Ethyl 7-fluoro-1H-indole-2-carboxylate
Overview
Description
. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 7-fluoro-1H-indole-2-carboxylate typically begins with 7-fluoroindole as the starting material.
Reaction Conditions: The carboxylation reaction is often carried out using ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, often using continuous flow reactors or large-scale batch processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.
Substitution: Substitution reactions at the indole ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted indoles with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Potential use in drug development for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Ethyl 7-fluoro-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . . Indole derivatives have been reported to show various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to have antiviral activity, suggesting they may interfere with viral replication pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 7-fluoro-1H-indole-2-carboxylate, like other indole derivatives, has been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Cellular Effects
Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Comparison with Similar Compounds
Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate: Similar structure but with a methoxy group at the 4-position.
Ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate: Contains a nitro group at the 7-position.
Uniqueness: Ethyl 7-fluoro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
ethyl 7-fluoro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXTDGMXSHYRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435649 | |
Record name | Ethyl 7-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-31-2 | |
Record name | Ethyl 7-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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